2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLNENGNBYJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which combines elements of pyrazole and pyridine, suggests a range of possible interactions with biological targets. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The structure consists of a pyrazole ring connected to a pyridine ring, with substituents that enhance its reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds featuring the pyrazole moiety demonstrate significant anticancer activity. The specific compound has been shown to inhibit the growth of various cancer cell lines. Notable findings include:
- In Vitro Studies : Compounds similar to 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine have exhibited cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) with IC values ranging from 0.08 µM to 49.85 µM .
| Cell Line | IC Value (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 3.79 | Antiproliferative |
| HepG2 | 0.71 | Significant inhibition |
| A549 | 0.08 | Maximum inhibition |
Kinase Inhibition
The compound is also recognized for its potential as a kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell signaling pathways. Pyrazolo[3,4-b]pyridine derivatives have been found to selectively inhibit specific kinase isoforms, enhancing their therapeutic efficacy against tumors.
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, compounds containing pyrazole and pyridine structures have been reported to exhibit anti-inflammatory and antimicrobial activities. These effects make them valuable candidates for drug development aimed at treating various inflammatory diseases and infections .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study concluded that certain derivatives showed promising results in inhibiting tumor growth, suggesting a potential pathway for new cancer therapies .
- Kinase Interaction Studies : Research demonstrated that derivatives similar to 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine could modulate receptor activity related to neurotransmitter systems, indicating their role as allosteric modulators or inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:
Key Insights from Comparison:
The tetrazole derivative in demonstrates how heterocyclic modifications (tetrazole vs. pyrazole) can drastically alter biological activity, yielding a potent α-amylase inhibitor.
Coordination Chemistry :
- The 4-pyridine analog (CAS 2091138-61-1) forms coordination complexes with Mn²⁺ and Cd²⁺, while the bis-pyrazole analog B exhibits conformational flexibility, enabling diverse supramolecular architectures .
The 2-pyridine vs. 4-pyridine substitution alters electronic distribution, influencing π-π stacking and hydrogen-bonding capabilities in crystal structures .
Commercial and Safety Considerations :
Preparation Methods
General Synthetic Approach
The synthesis typically starts from substituted pyrazole and pyridine precursors, followed by selective bromination, alkylation, and coupling steps to introduce the desired substituents at specific positions on the pyrazole ring and attach the pyridine ring.
Pyrazole Core Construction: The pyrazole ring is usually constructed or modified to bear a bromine atom at the 4-position and a methyl group at the 5-position. This is often achieved through controlled bromination reactions and methylation using standard electrophilic aromatic substitution or alkylation methods.
Introduction of 2-chloroethyl Group: The 1-position of the pyrazole ring is alkylated with a 2-chloroethyl moiety. This is generally performed via nucleophilic substitution reactions using 2-chloroethyl halides under basic conditions to selectively alkylate the pyrazole nitrogen.
Attachment of Pyridine Ring: The pyridine ring is linked at the 3-position of the pyrazole. This is commonly achieved through cross-coupling reactions such as copper-catalyzed N-arylation or palladium-catalyzed Suzuki-Miyaura coupling, depending on the halogenation pattern and substituents on the pyridine precursor.
Detailed Preparation Steps and Conditions
Based on research findings and patent disclosures related to similar pyrazolylpyridine compounds, the following detailed methods are used:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Bromination of Pyrazole | Electrophilic bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent | Introduction of bromine at the 4-position of pyrazole |
| 2. Methylation | Alkylation | Methyl iodide or methyl sulfate with base (e.g., K2CO3) | Methyl group installed at 5-position |
| 3. N-Alkylation | Nucleophilic substitution | 2-chloroethyl chloride or bromide with base (e.g., NaH, K2CO3) | 2-chloroethyl group attached to N1 of pyrazole |
| 4. N-Arylation or Cross-Coupling | Copper or palladium catalysis | 2-halopyridine (e.g., 2-bromopyridine), copper catalyst (e.g., CuI), ligand, base, solvent (DMF, acetonitrile), heat or microwave | Formation of pyrazolylpyridine bond at pyrazole C3 position |
Example Synthetic Route from Literature
A representative synthetic route adapted from a patent (WO2021096903A1) and medicinal chemistry literature involves:
Starting from 4-bromo-5-methyl-1H-pyrazole, N-alkylation with 2-chloroethyl chloride under basic conditions yields 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole.
Separately, 2-bromopyridine is prepared or procured.
Copper-catalyzed N-arylation is then performed by reacting the N-alkylated pyrazole with 2-bromopyridine in the presence of copper iodide, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate in dry dimethylformamide (DMF) or acetonitrile at elevated temperature (around 150-180 °C, sometimes using microwave irradiation).
The reaction affords 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine as the target compound.
Oxidation and Purification Steps
In some related syntheses, oxidation steps are employed to convert dihydro-pyrazole intermediates to aromatic pyrazoles using oxidizing agents such as potassium persulfate in acidic acetonitrile media, achieving yields around 75-80%.
Purification is typically done by column chromatography or recrystallization to isolate the pure compound.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 150-180 °C | Microwave heating can reduce reaction times |
| Solvent | Dry DMF, acetonitrile | Acetonitrile preferred when DMF decomposition is an issue |
| Base | Cesium carbonate, potassium carbonate | Strong bases facilitate N-alkylation and cross-coupling |
| Catalyst | CuI with ligands (1,10-phenanthroline) or Pd catalysts | Copper catalysis preferred for N-arylation |
| Oxidizing Agent | Potassium persulfate (1.3 - 1.7 equivalents) | Used for oxidation of dihydro intermediates |
Summary Table of Preparation Methods
Research Findings and Considerations
The copper-catalyzed N-arylation step is critical for the formation of the pyrazolylpyridine linkage and requires careful control of temperature and solvent to avoid decomposition.
Microwave-assisted heating has been shown to improve reaction efficiency and reduce times.
The presence of electron-withdrawing groups on the pyridine ring can influence reactivity and require optimization of base and solvent.
Oxidation steps using potassium persulfate are mild and efficient for converting partially saturated pyrazole intermediates to aromatic pyrazoles.
Purity and yield optimization often involve balancing reaction time, temperature, and reagent stoichiometry.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized to minimize by-products?
The synthesis involves alkylation of a pyrazole precursor with a 2-chloroethyl group, followed by bromination and coupling with pyridine derivatives. A method analogous to Step 11-1 in employs Suzuki-Miyaura coupling using boronic acids under Pd catalysis. Optimize yield by controlling temperature (60–80°C) and using ligands like XPhos for selectivity. Purify via gradient column chromatography (hexane/ethyl acetate) to remove unreacted starting materials. Monitor bromination stoichiometry (e.g., N-bromosuccinimide) to avoid di-brominated by-products .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and how should data interpretation be approached?
Use ¹H/¹³C NMR to resolve pyrazole-pyridine connectivity, with 2D techniques (COSY/HMBC) confirming adjacent protons (). FTIR identifies C-Br (560 cm⁻¹) and C-Cl (725 cm⁻¹) stretches. High-resolution mass spectrometry (ESI-TOF) validates the molecular ion ([M+H]+). For ambiguous signals, compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311G(d,p)) using Multiwfn ( ) .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray data at 100 K to minimize thermal motion. Use SHELXL ( ) for refinement, applying TWIN commands to address twinning. Validate bond lengths/angles against DFT-optimized geometries. Visualize thermal ellipsoids with ORTEP-3 ( ) to identify positional disorder .
Advanced Research Questions
Q. How can DFT calculations and molecular docking elucidate electronic properties and potential bioactivity?
Optimize the geometry at the B3LYP/6-311G(d,p) level ( ). Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group). Dock the compound into α-amylase (PDB: 1PPI) using AutoDock Vina, guided by partial charges from Multiwfn. Validate binding modes with in vitro inhibition assays (), correlating docking scores (ΔG) with IC₅₀ values .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?
If NMR suggests tautomerism conflicting with X-ray results:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Re-crystallize in alternative solvents (e.g., DMSO) to isolate polymorphs.
- Cross-validate crystallographic H-bonding networks with IR stretching frequencies (e.g., N-H at ~3400 cm⁻¹).
- Use SHELXL’s restraints (DFIX) to align bond lengths with DFT predictions .
Q. How can in vitro assays be designed to evaluate enzyme inhibition while controlling for cytotoxicity?
Adapt the α-amylase inhibition protocol from :
- Prepare test solutions in DMSO (≤1% final concentration).
- Monitor starch-iodine complex degradation at 540 nm.
- Calculate IC₅₀ using non-linear regression (GraphPad Prism).
- Run parallel MTT assays on HepG2 cells to exclude nonspecific toxicity. Confirm binding hypotheses with molecular dynamics simulations (GROMACS) .
Q. What computational approaches predict metabolic stability and pharmacokinetic properties?
Use SwissADME to predict logP (-1.8), bioavailability (Lipinski score: 4), and P-glycoprotein substrate likelihood. Simulate CYP3A4 metabolism via molecular docking (Glide SP). Calculate bond dissociation energies (BDE) for C-Br (≈65 kcal/mol) and C-Cl (≈85 kcal/mol) bonds using DFT to assess metabolic susceptibility. Validate with hepatic microsome assays .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
